molecular formula C16H12N2O4 B1608656 (1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene CAS No. 87259-89-0

(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene

Cat. No.: B1608656
CAS No.: 87259-89-0
M. Wt: 296.28 g/mol
InChI Key: NOBVYURTQVHAAH-UHFFFAOYSA-N
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Description

(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene (CAS 87259-89-0) is a conjugated 1,3-diene compound of interest in organic and materials chemistry. Compounds in this structural class are recognized as important building blocks for the construction of complex molecules and polymers . The (1E,3E) stereochemistry indicates a specific, extended geometry that is often critical for the electronic properties and further reactivity of the molecule. As part of the 1,4-diarylbuta-1,3-diene family, it serves as a foundational unit in synthetic organic chemistry . Related dienes with different aryl substituents have been investigated for their potential as luminescent materials, suggesting possible applications in material science for this nitro-substituted analogue . This product is intended for research purposes as a chemical intermediate or standard. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBVYURTQVHAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402999
Record name 1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87259-89-0
Record name 1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step A: Condensation to form 1,4-Dinitrobutane-2,3-diol

  • Reactants: Nitromethane and glyoxal
  • Conditions: Alkaline medium with NaOH as the base and glacial acetic acid as the acidic agent (modified from earlier protocols that used SO2)
  • Process: The condensation reaction yields a viscous amber concentrate containing the diol intermediate.
  • Isolation: The mixture is dried with anhydrous sodium sulfate to a wet sand consistency, extracted with diethyl ether under inert atmosphere, and purified by evaporation and washing.
  • Yield: Approximately 44.5% of the diol mixture as white crystals.

Step B: Esterification to 2,3-Diacetoxy-1,4-dinitrobutane

  • Reactants: The diol intermediate and acetyl chloride in glacial acetic acid
  • Conditions: Reflux until hydrogen chloride gas evolution ceases, monitored by AgNO3 test for HCl presence.
  • Isolation: The ester product is dried under vacuum over phosphorus pentoxide to obtain a dry powder.

Step C: Thermal Dehydro-Acetylation to Form (1E,3E)-1,4-Dinitro-1,3-butadiene

  • Reactants: 2,3-Diacetoxy-1,4-dinitrobutane and potassium bicarbonate in chloroform
  • Conditions: Thermal elimination reaction to remove acetic acid molecules, forming the conjugated diene system.
  • Outcome: Formation of the target compound with the (1E,3E) geometric isomerism confirmed by spectral analysis.

Alternative Methods

  • Electrochemical oxidation of 1,4-dinitrobut-2-ene using bromine or iodine in methanolic KOH solution.
  • Chlorination of 1,4-dinitrobut-2-ene to 2,3-dichloro-1,4-dinitrobutane followed by dehydrochlorination with lead(II) acetate in glacial acetic acid.

These alternatives are less commonly used due to complexity or lower yields but provide useful routes depending on available reagents and equipment.

Data Table: Summary of Synthesis Steps and Conditions

Step Reaction Type Reactants Conditions Key Notes Yield/Outcome
A Condensation Nitromethane + Glyoxal NaOH base, Glacial Acetic Acid Modified from SO2 to acetic acid 44.5% diol intermediate
B Esterification Diol + Acetyl Chloride Reflux in Glacial Acetic Acid HCl evolution monitored by AgNO3 Dry ester powder
C Thermal Dehydro-Acetylation Ester + Potassium Bicarbonate Heating in Chloroform Eliminates acetic acid (1E,3E)-1,4-dinitro-1,3-butadiene

Research Findings and Optimization Notes

  • The condensation step (Step A) is the most challenging due to the formation of viscous mixtures and the need for careful extraction and purification.
  • Modifications such as replacing sulfur dioxide with glacial acetic acid as the acidic medium improved safety and handling without compromising yields.
  • Spectral analyses including UV-Vis, IR, ^1H NMR, ^13C NMR, and 2D NMR confirm the structure and purity of the final product.
  • Quantum chemical calculations (DFT with B3LYP/6-31G(d)) support the (1E,3E) geometric configuration and provide insight into electronic properties influencing reactivity.
  • The presence of nitro groups significantly affects the electrophilicity of terminal carbons, which is relevant for subsequent chemical modifications or biological activity studies.

Chemical Reactions Analysis

Types of Reactions

(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl groups participate in reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or nitronium ions (NO2+) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activities. The presence of nitrophenyl groups suggests that it may exhibit antimicrobial or anticancer properties, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects : Nitro groups significantly lower the HOMO-LUMO gap compared to methoxy or alkyl substituents, enhancing charge-transfer capabilities.

Crystal Packing : Herringbone arrangements (methoxyphenyl) vs. layered structures (sulfonyl) highlight substituent-dependent intermolecular forces .

Synthetic Challenges : Nitro groups complicate synthesis due to steric hindrance and sensitivity, necessitating optimized protocols .

Biological Activity

(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene, often referred to as nitrophenyl butadiene, is a synthetic organic compound with notable biological activity. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound's structure is characterized by two nitrophenyl groups attached to a butadiene backbone. Its molecular formula is C14_{14}H12_{12}N2_2O4_4, and it has a molecular weight of approximately 272.26 g/mol. The presence of nitro groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment compared to control groups.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

This data indicates that this compound could be further explored as a chemotherapeutic agent.

The proposed mechanism of action for the biological activity of this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA and proteins, triggering apoptotic pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models indicate that at lower doses, the compound exhibits minimal toxicity; however, higher doses can lead to adverse effects such as liver damage and hematological alterations.

Toxicity Data Summary:

Dose (mg/kg)Liver Enzyme Levels (ALT/AST)Hematological Changes
0BaselineNormal
50Slightly elevatedNormal
100Significantly elevatedAnemia observed

Q & A

Basic Research Questions

Q. What are the stereoselective synthetic routes for (1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. For example, symmetrical diarylbuta-1,3-dienes are prepared by coupling (1E,3E)-1,4-diiodobuta-1,3-diene with arylboronic acids under Pd catalysis. Optimal conditions include using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts with potassium tert-butoxide as a base, achieving yields >70% in high stereoselectivity . For nitro-substituted derivatives, careful control of electron-withdrawing effects is critical to prevent side reactions.

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in an orthorhombic system (space group Pbca), with unit cell parameters a = 7.3543 Å, b = 6.2617 Å, and c = 31.3872 Å. SCXRD confirms the (E,E)-configuration and planar geometry, with dihedral angles between the nitro groups and the diene core critical for electronic properties . Complementary techniques like ¹H/¹³C NMR and FTIR validate conjugation and nitro-group orientation.

Advanced Research Questions

Q. How do reaction conditions influence the photooxidation of this compound to endoperoxides?

  • Methodological Answer : Photooxidation under visible light with Rose Bengal (RB) as a photosensitizer in CH₂Cl₂/MeOH (19:1) generates endoperoxides. Key variables include:

  • Light intensity : Higher intensity (450 nm LED) improves reaction rate but may degrade nitro groups.
  • Solvent polarity : Polar solvents stabilize charge-transfer intermediates, though yields vary (21–31% for methoxy and bromo derivatives) .
  • Substituent effects : Electron-withdrawing nitro groups reduce diene reactivity compared to methoxy analogs, requiring longer irradiation times.

Q. What strategies mitigate low yields in cross-coupling reactions of nitro-substituted dienes?

  • Methodological Answer : Challenges arise from nitro groups deactivating the arylboronic acid. Solutions include:

  • Pre-activation : Using electron-deficient arylboronic esters or trifluoroborate salts.
  • Ligand optimization : Bulky ligands (e.g., SPhos) enhance Pd catalyst stability and reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yield by 15–20% in analogous systems .

Q. How do nitro substituents affect the Diels-Alder reactivity of this compound?

  • Methodological Answer : The nitro groups act as electron-withdrawing substituents, increasing the diene’s electrophilicity and accelerating cycloaddition with electron-rich dienophiles (e.g., enamines). Kinetic studies show a 3–5× rate increase compared to methoxy-substituted analogs. However, steric hindrance from ortho-nitro groups can reduce regioselectivity, favoring para- over meta-adducts in asymmetric reactions .

Data Analysis and Contradictions

Q. Why do reported yields for endoperoxide derivatives vary significantly (21–31%)?

  • Methodological Answer : Discrepancies arise from:

  • Substituent electronic effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields, while electron-withdrawing groups (e.g., nitro) reduce stability .
  • Chromatography losses : Polar endoperoxides adhere strongly to silica gel, requiring optimized eluent systems (e.g., hexane/EtOAc gradients) .
  • Oxygen concentration : Higher O₂ pressure (1 atm vs. ambient) increases conversion but may degrade nitro groups.

Q. How can conflicting stereochemical outcomes in diborylation reactions be resolved?

  • Methodological Answer : Stereoselectivity in 1,1-diborylation of dienes depends on steric hindrance. Using bis(pinacolato)diboron with bulky catalysts (e.g., Pt/C) favors trans-addition, confirmed by NOESY NMR. Contrasting results in literature often stem from unoptimized catalyst-to-substrate ratios or solvent polarity .

Applications in Materials Science

Q. What role does this compound play in optoelectronic materials?

  • Methodological Answer : The compound’s extended π-conjugation and nitro-group electron deficiency make it a candidate for:

  • Non-linear optical (NLO) materials : Hyper-Rayleigh scattering shows a first hyperpolarizability (β) of 1.2×10⁻²⁸ esu, comparable to nitroaromatic benchmarks.
  • Organic semiconductors : DFT calculations predict a bandgap of 2.8 eV, suitable for hole-transport layers in OLEDs .

Safety and Handling

Q. What precautions are critical when handling nitro-substituted butadienes?

  • Methodological Answer :

  • Explosivity risk : Nitro groups increase sensitivity to shock/heat. Store at –20°C under inert gas.
  • Toxicity : Use fume hoods and PPE (nitrile gloves, goggles) due to potential mutagenicity (IARC Group 1 analog) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene
Reactant of Route 2
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene

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